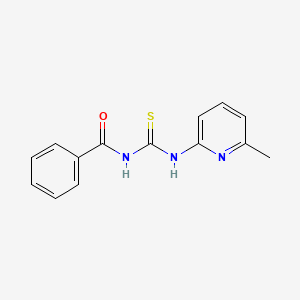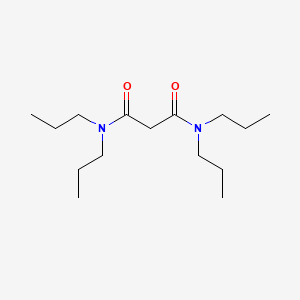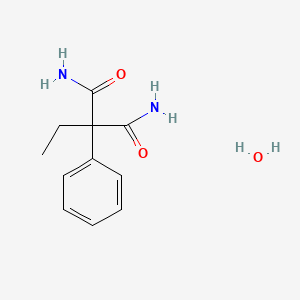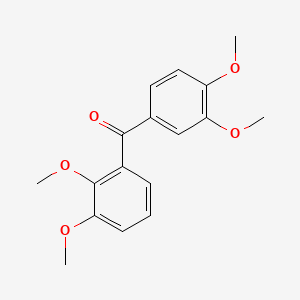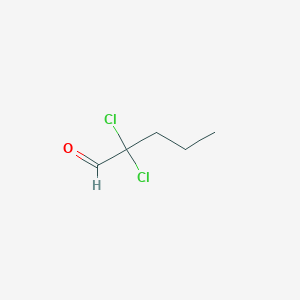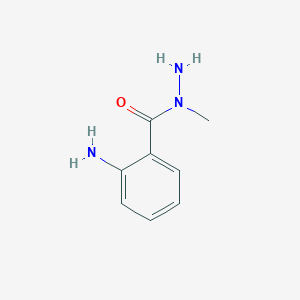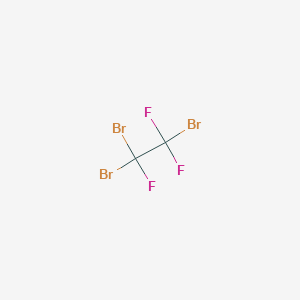
1,1,2-Tribromotrifluoroethane
Descripción general
Descripción
1,1,2-Tribromotrifluoroethane is a synthetic organic compound with the molecular formula C2Br3F3 . It has an average mass of 320.729 Da and a monoisotopic mass of 317.750214 Da . This compound belongs to the class of halocarbons.
Molecular Structure Analysis
The molecular structure of 1,1,2-Tribromotrifluoroethane consists of 2 Carbon atoms, 3 Fluorine atoms, and 3 Bromine atoms . It contains a total of 7 bonds, all of which are non-Hydrogen bonds .
Physical And Chemical Properties Analysis
1,1,2-Tribromotrifluoroethane has a density of 2.7±0.1 g/cm³ and a boiling point of 114.3±8.0 °C at 760 mmHg . Its vapor pressure is 23.7±0.2 mmHg at 25°C, and it has an enthalpy of vaporization of 33.8±3.0 kJ/mol . The flash point is 22.9±18.4 °C . The compound has a molar refractivity of 34.9±0.3 cm³ .
Aplicaciones Científicas De Investigación
Catalytic Synthesis
- 1,1,2-Tribromotrifluoroethane plays a role in the catalytic synthesis of trifluoroethene, a key intermediate in producing 1,1,1,2-tetrafluoroethane (FC-134a), an alternative for chlorofluorocarbons (CFCs) in refrigeration. This synthesis involves hydrodechlorination of 1,1,2-trichlorotrifluoroethane under specific conditions using Bi–Pd catalysts (Ohnishi, Suzuki, & Ichikawa, 1991).
Heterogeneous Catalytic Reactions
- The compound undergoes various catalytic reactions, such as disproportionation, isomerization, and fluorination, depending on the catalysts used. Studies have explored the reaction dynamics on catalysts like Cr2O3 on charcoal and AlF3 (Blanchard, Wendlinger, & Canesson, 1990).
Molecular Structure Analysis
- Electron diffraction studies have been conducted on 1,1,2-Tribromotrifluoroethane to analyze its molecular structure, helping to understand its conformational mixture in the gas phase (Beagley & Brown, 1979).
Electrosynthesis Research
- Research on the electroreduction of 1,1,2-Tribromotrifluoroethane has led to the development of new electrosynthetic methods. This includes the production of compounds like trifluoroethene and difluoroethane, expanding the scope of chemical synthesis and industrial applications (Cabot, Centelles, Segarra, & Casado, 1997).
Chemical Decomposition Studies
- Studies have focused on the chemical decomposition of 1,1,2-Tribromotrifluoroethane using various reagents, providing insights into effective ways of handling and recycling this compound (Oku, Kimura, & Sato, 1988).
Adsorption Research
- Investigations into the adsorption behavior of 1,1,2-Tribromotrifluoroethane on surfaces like uranium dioxide have contributed to a better understanding of its physical interactions and potential applications in material science (Stakebake, 1986).
Exploration in Oilseed Extractions
- The compound has been evaluated as an extractant in oilseed processes, offering a nonflammable, low-toxicity alternative for extracting oils, thus contributing to the field of agricultural chemistry (Temple, 1976).
Safety and Hazards
The safety data sheet for 1,1,2-Trichlorotrifluoroethane, a similar compound, suggests that it should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
Propiedades
IUPAC Name |
1,1,2-tribromo-1,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br3F3/c3-1(4,6)2(5,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJDQGKJFRSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375287 | |
| Record name | 1,1,2-Tribromotrifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354-49-4 | |
| Record name | 1,1,2-Tribromotrifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



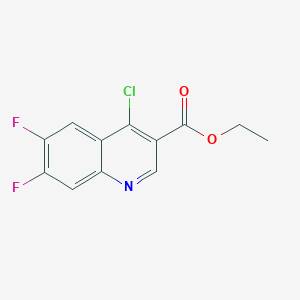
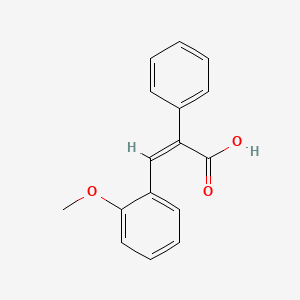

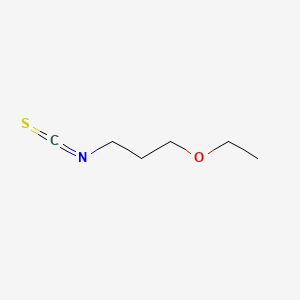
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1597627.png)
